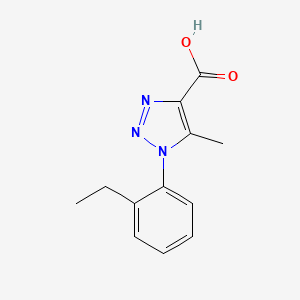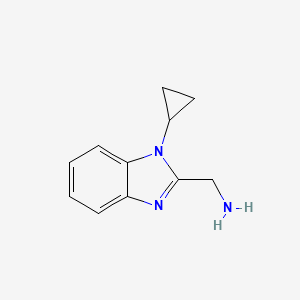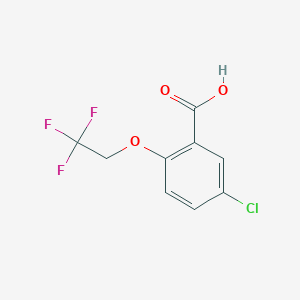![molecular formula C11H8BrN3S B1373537 6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine CAS No. 92545-85-2](/img/structure/B1373537.png)
6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine
Übersicht
Beschreibung
“6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine” is a chemical compound with the CAS Number: 92545-85-2 . It has a molecular weight of 294.17 . It appears as a powder .
Synthesis Analysis
The synthesis of imidazo[2,1-b][1,3]thiazole derivatives, such as “this compound”, can be achieved through the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone .Molecular Structure Analysis
The Inchi Code of the compound is 1S/C11H8BrN3S/c12-8-3-1-7(2-4-8)9-10(13)15-5-6-16-11(15)14-9/h1-6H,13H2 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis
The compound has shown to undergo various chemical reactions. For instance, it has been found to exhibit antifungal activity . Additionally, it has shown dose-dependent antiproliferative effects against HT-29 and A-549 cell lines .Physical and Chemical Properties Analysis
The compound has a melting point of 182-184 degrees Celsius . Its physical form is a powder . The compound’s NMR and IR spectra provide further insight into its physical and chemical properties .Wissenschaftliche Forschungsanwendungen
Anti-Cancer and Antioxidant Activities
6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine derivatives exhibit promising anti-cancer and antioxidant properties. In a study by Hussein and Al-lami (2022), new derivatives were synthesized and tested, revealing significant anti-cancer activity in kidney cancer cells and noteworthy antioxidant capabilities (Hussein & Al-lami, 2022).
Antimicrobial Activity
Several studies have explored the antimicrobial potential of imidazo[2,1-b][1,3]thiazol derivatives. For instance, Shankerrao et al. (2017) found that some compounds in this class showed promising antimicrobial activities (Shankerrao, Bodke, & Santoshkumar, 2017). Additionally, Güzeldemirci and Küçükbasmacı (2010) synthesized derivatives demonstrating both antibacterial and antifungal activities, with some showing potential against Mycobacterium tuberculosis (Güzeldemirci & Küçükbasmacı, 2010).
Aldose Reductase Inhibitory Effect
Research by Güzeldemirci et al. (2018) indicated that certain derivatives of this compound have potential as aldose reductase inhibitors, which could be relevant for treating complications of diabetes (Güzeldemirci, Cimok, Daş-Evcimen, & Sarıkaya, 2018).
COX-2 Inhibition
A study by Shahrasbi et al. (2018) synthesized imidazo[2,1-b]thiazole analogs showing selective inhibition of the COX-2 enzyme, which is significant in the development of anti-inflammatory drugs (Shahrasbi, Azami Movahed, Ghorban Dadras, Daraei, & Zarghi, 2018).
Anticancer Agents
Potikha and Brovarets (2020) developed a method to assemble the imidazo[2,1-b][1,3]thiazole system, showing moderate effects in suppressing the growth of kidney, prostate, colon cancer, and leukemia cell lines (Potikha & Brovarets, 2020).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar imidazo[2,1-b][1,3]thiazole derivatives have been found to exhibit antimycobacterial properties . These compounds have been shown to interact with the Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) , suggesting a potential target for 6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine.
Mode of Action
Related imidazo[2,1-b]thiazole derivatives have been suggested to inhibit the growth of mtb by interacting with pantothenate synthetase . Molecular docking and dynamics studies have been used to understand the putative binding pattern and stability of the protein-ligand complex .
Biochemical Pathways
The inhibition of pantothenate synthetase, as seen with similar compounds , would likely disrupt the biosynthesis of Coenzyme A (CoA), a crucial cofactor in numerous biochemical reactions.
Pharmacokinetics
Similar imidazo[2,1-b][1,3]thiazole derivatives have been designed with in silico admet prediction , suggesting potential bioavailability.
Result of Action
Similar imidazo[2,1-b][1,3]thiazole derivatives have shown significant in vitro antitubercular activity , suggesting that this compound may have similar effects.
Biochemische Analyse
Biochemical Properties
6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting various biochemical pathways. For instance, it can interact with kinases, which are enzymes that transfer phosphate groups to specific substrates, influencing cell signaling pathways. Additionally, this compound can bind to proteins involved in DNA replication and repair, potentially affecting cellular proliferation and genomic stability .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to induce apoptosis, a form of programmed cell death, by activating specific signaling pathways . It can also modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, this compound can influence cellular metabolism by affecting the activity of metabolic enzymes, thereby altering the levels of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can interact with DNA, leading to changes in gene expression. It can also modulate the activity of transcription factors, which are proteins that regulate the transcription of specific genes . These interactions result in alterations in cellular processes such as proliferation, apoptosis, and metabolism.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound has been shown to result in sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound can have therapeutic effects, such as inhibiting tumor growth in cancer models . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with essential enzymes and proteins, leading to cellular damage and organ dysfunction.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, which are responsible for the oxidative metabolism of many xenobiotics . The metabolites of this compound can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of key metabolites . Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and potential drug interactions of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported into cells by specific transporters, such as organic anion transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . These interactions are important for determining the bioavailability and efficacy of this compound.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound has been shown to localize to the nucleus, where it can interact with DNA and transcription factors . Additionally, this compound can be found in the cytoplasm, where it can interact with metabolic enzymes and signaling proteins . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications, which direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3S/c12-8-3-1-7(2-4-8)9-10(13)15-5-6-16-11(15)14-9/h1-6H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJMDJZPQHVRIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C=CSC3=N2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


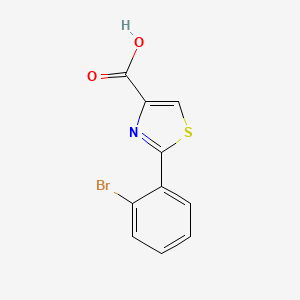
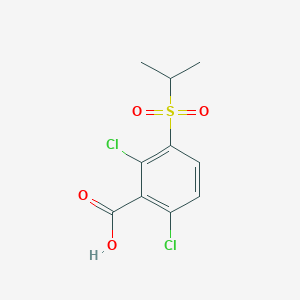

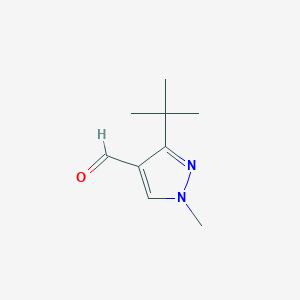
![3-{2-[(2-Bromophenyl)methoxy]-5-chlorophenyl}prop-2-enoic acid](/img/structure/B1373461.png)



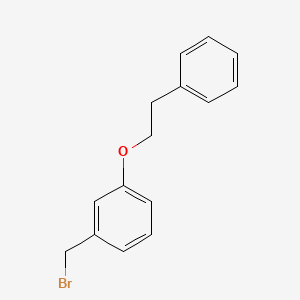
![2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile](/img/structure/B1373471.png)

